molecular formula C12H17BrN2O3 B13832117 tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate

tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate

Cat. No.: B13832117
M. Wt: 317.18 g/mol
InChI Key: HMFGXAHOXMEWQU-UHFFFAOYSA-N
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Description

®-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromopyridine and ®-2-hydroxyethylamine.

    Formation of Intermediate: The first step involves the reaction of 5-bromopyridine with ®-2-hydroxyethylamine under controlled conditions to form an intermediate compound.

    Carbamoylation: The intermediate is then subjected to carbamoylation using tert-butyl chloroformate in the presence of a base such as triethylamine. This step results in the formation of ®-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and solvent systems like tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and solvents like dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions to facilitate the formation of desired products.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.

    Biological Probes: Used as a probe to study biological processes at the molecular level.

Medicine

    Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Explored for its therapeutic properties in treating various diseases.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Studied for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • ®-tert-Butyl (1-(5-chloropyridin-2-yl)-2-hydroxyethyl)carbamate
  • ®-tert-Butyl (1-(5-fluoropyridin-2-yl)-2-hydroxyethyl)carbamate
  • ®-tert-Butyl (1-(5-iodopyridin-2-yl)-2-hydroxyethyl)carbamate

Uniqueness

®-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate is unique due to the presence of the bromine atom in the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs with different halogen substitutions. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H17BrN2O3

Molecular Weight

317.18 g/mol

IUPAC Name

tert-butyl N-[1-(5-bromopyridin-2-yl)-2-hydroxyethyl]carbamate

InChI

InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(17)15-10(7-16)9-5-4-8(13)6-14-9/h4-6,10,16H,7H2,1-3H3,(H,15,17)

InChI Key

HMFGXAHOXMEWQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=NC=C(C=C1)Br

Origin of Product

United States

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